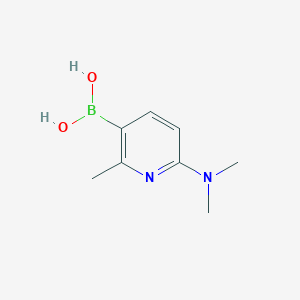

6-(Dimethylamino)-2-methylpyridine-3-boronic acid

Description

6-(Dimethylamino)-2-methylpyridine-3-boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a dimethylamino group at position 6, a methyl group at position 2, and a boronic acid moiety at position 3. For instance, [6-(Dimethylamino)pyridin-3-yl]boronic acid (CAS 579525-46-5) shares the dimethylamino and boronic acid substituents but lacks the 2-methyl group . The molecular formula of this analog is C₇H₁₁BN₂O₂, with a molecular weight of 165.99 g/mol . Boronic acids like this are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds in pharmaceuticals and materials science.

Properties

IUPAC Name |

[6-(dimethylamino)-2-methylpyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2/c1-6-7(9(12)13)4-5-8(10-6)11(2)3/h4-5,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDFPWLGNBHQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)N(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The halogenated precursor, typically 6-bromo-2-methylpyridine substituted with a dimethylamino group, reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium) is commonly employed due to its stability and efficiency in facilitating boron-carbon bond formation. The reaction proceeds under inert conditions (argon or nitrogen atmosphere) in tetrahydrofuran (THF) at 80–90°C for 12–24 hours. A base such as potassium acetate is added to neutralize hydrogen halide byproducts.

Table 1: Standard Conditions for Palladium-Catalyzed Borylation

| Parameter | Value/Range |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (2–5 mol%) |

| Boron Reagent | B₂Pin₂ (1.2 equiv) |

| Solvent | THF |

| Temperature | 80–90°C |

| Reaction Time | 12–24 hours |

| Yield | 75–85% |

Limitations and Optimization

While effective, this method requires stringent moisture control to prevent hydrolysis of the boronic acid product. Suboptimal catalyst loading or impure starting materials can reduce yields to <50%. Recent advances include the use of pre-activated Pd nanoparticles, which enhance catalytic activity and reduce reaction times to 8 hours.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for accelerating borylation reactions, particularly for thermally sensitive intermediates.

Enhanced Reaction Kinetics

In microwave-assisted protocols, the reaction mixture is subjected to controlled dielectric heating, enabling rapid temperature ramping (up to 150°C in <5 minutes). This method reduces side reactions such as deboronation or pyridine ring degradation. A representative procedure involves irradiating 6-bromo-2-methylpyridine derivatives with B₂Pin₂ and Pd(OAc)₂ in DMF at 120°C for 30 minutes, achieving yields of 80–90%.

Table 2: Microwave vs. Conventional Heating

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Temperature | 120°C | 80°C |

| Time | 30 minutes | 12 hours |

| Yield | 85–90% | 75–85% |

| Energy Consumption | 150 W | 500 W |

Pinacol Ester Intermediate Route

The transient formation of boronic acid pinacol esters offers a strategy to improve stability during synthesis.

Esterification and Hydrolysis

6-Bromo-2-methylpyridine derivatives are first converted to pinacol esters via reaction with 2,2-dimethyl-1,3-propanediol under mechanochemical conditions. Ball milling the substrates without solvent for 30 minutes achieves near-quantitative esterification. Subsequent hydrolysis with aqueous HCl (1 M) at room temperature liberates the boronic acid.

Table 3: Pinacol Ester Route Parameters

| Step | Conditions | Yield |

|---|---|---|

| Esterification | Ball milling, 30 min | 95% |

| Hydrolysis | 1 M HCl, 25°C, 2 hours | 90% |

This method avoids column chromatography, simplifying purification. The ester intermediate’s crystalline nature facilitates characterization via NMR and X-ray diffraction.

Mechanochemical Synthesis

Solvent-free mechanochemical approaches align with green chemistry principles by eliminating volatile organic compounds (VOCs).

Ball Milling Protocol

A mixture of the halogenated precursor, B₂Pin₂, and Pd/C catalyst is milled in a stainless-steel jar at 30 Hz for 1 hour. The absence of solvent reduces side reactions, yielding 88–92% product with >99% purity by HPLC. Scaling this method to kilogram quantities has been demonstrated in pilot studies.

Industrial-Scale Production

Large-scale synthesis requires balancing cost, safety, and efficiency. Continuous flow reactors enable:

- Precise temperature control (±2°C)

- Real-time monitoring of reaction parameters

- Throughput of 10–20 kg/day

Table 4: Industrial Production Metrics

| Metric | Value |

|---|---|

| Reactor Type | Continuous flow |

| Catalyst Loading | 0.1 mol% Pd |

| Annual Output | 3–5 metric tons |

| Production Cost | \$120–150/kg |

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Palladium-Catalyzed | 85% | 95% | High | Moderate (VOCs) |

| Microwave | 90% | 98% | Moderate | Low |

| Mechanochemical | 92% | 99% | High | Negligible |

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-2-methylpyridine-3-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Reduction: The pyridine ring can undergo reduction reactions to form piperidine derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Alcohols and Ketones: Formed through oxidation of the boronic acid group.

Piperidine Derivatives: Formed through reduction of the pyridine ring.

Scientific Research Applications

6-(Dimethylamino)-2-methylpyridine-3-boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the synthesis of novel materials with unique properties.

Biological Research: Studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-2-methylpyridine-3-boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boronic acid complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The dimethylamino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Boronic Acids

Substituent Position and Electronic Effects

Pyridine boronic acids vary in reactivity and stability based on substituent positions and electronic properties. Below is a comparative analysis:

Table 1: Substituent Effects on Pyridine-3-Boronic Acids

Key Observations:

- Electron-Donating Groups (e.g., -NMe₂, -NH₂): The dimethylamino group at position 6 in the target compound increases electron density at the boronic acid site, accelerating Suzuki-Miyaura coupling reactions .

- Halogen Substituents (e.g., -Cl): Chlorine at position 6 (as in CAS 444120-91-6) withdraws electrons, reducing the boronic acid's reactivity but improving stability .

Spectroscopic and Analytical Characterization

Studies on similar compounds provide insights into characterization methods:

- NMR and FT-IR: For 6-bromo-3-pyridinyl boronic acid, NMR confirmed substituent positions, while FT-IR identified B-O stretching vibrations at ~1340 cm⁻¹ .

- XRD and Raman: 2-Fluoro-3-methylpyridine-5-boronic acid was analyzed via XRD for crystallinity and Raman for ring vibration modes .

Table 2: Analytical Data for Selected Compounds

Stability and Handling Considerations

- Hydrochloride Salts: Compounds like 2-methylpyridine-3-boronic acid hydrochloride exhibit enhanced stability and solubility due to salt formation .

- BOC-Protected Analogs: 6-(BOC-Methylamino)pyridine-3-boronic acid (CAS 1218790-80-7) demonstrates how protective groups (e.g., BOC) mitigate decomposition during storage .

Biological Activity

6-(Dimethylamino)-2-methylpyridine-3-boronic acid, commonly referred to as DMMPBA, is an organic compound with significant potential in medicinal chemistry and material science. Its unique structural features, including a dimethylamino group and a boronic acid moiety, facilitate its interaction with various biological targets. This article provides an in-depth exploration of the biological activity of DMMPBA, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁BNO₂

- Molecular Weight : 151.1 g/mol

- Functional Groups : Dimethylamino group, methyl group, boronic acid

The boronic acid group allows DMMPBA to form reversible covalent bonds with diols, enhancing its reactivity in biological systems and organic synthesis.

DMMPBA's biological activity is largely attributed to its ability to interact with various biomolecules through the following mechanisms:

- Suzuki-Miyaura Coupling : DMMPBA participates in palladium-catalyzed cross-coupling reactions, forming biaryl compounds that can exhibit anticancer properties.

- Binding Affinity : Interaction studies indicate that DMMPBA binds to several biological targets, including proteins involved in cancer progression and metabolic pathways.

- Reversible Covalent Bonding : The boronic acid moiety enables DMMPBA to engage in reversible interactions with diols, which may influence enzyme activity and signal transduction pathways.

Biological Activities

Research has documented various biological activities associated with DMMPBA:

- Anticancer Activity : DMMPBA has been explored for its potential as an anticancer agent. Studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .

- Antimicrobial Properties : Similar compounds have shown antimicrobial effects against various bacterial strains, indicating that DMMPBA may possess similar properties.

- Material Science Applications : Beyond medicinal chemistry, DMMPBA is being investigated for its role in synthesizing novel materials with specific functionalities, such as self-assembly capabilities and electrical conductivity.

Case Studies

Several studies have highlighted the efficacy of DMMPBA in different contexts:

- Cancer Therapeutics : A study demonstrated that derivatives of DMMPBA exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin. The three-dimensional structure of these derivatives was crucial for their binding affinity to target proteins involved in cancer progression .

- Synthetic Applications : Research indicated that DMMPBA serves as a valuable intermediate for synthesizing complex heterocyclic compounds that may have therapeutic applications in treating various diseases.

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to DMMPBA:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₈H₁₁BNO₂ | Dimethylamino and boronic acid moieties | Anticancer, antimicrobial |

| 6-(Dimethylamino)-4-methylpyridine-3-boronic acid | C₉H₁₃BNO₂ | Additional methyl group at the 4-position | Potentially similar activities |

| 6-Ethoxy-2-methylpyridine-3-boronic acid | C₉H₁₃BNO₂ | Ethoxy substituent alters reactivity | Under investigation |

Q & A

Q. What are the common synthetic routes for 6-(Dimethylamino)-2-methylpyridine-3-boronic acid?

The synthesis typically involves palladium-catalyzed borylation of halogenated pyridine precursors. For example, a method analogous to the synthesis of (6-Amino-5-methylpyridin-3-yl)boronic acid involves reacting 6-bromo-2-methylpyridine derivatives with bis(pinacolato)diboron (B₂Pin₂) under inert conditions (e.g., nitrogen atmosphere) using Pd(dppf)Cl₂ as a catalyst in tetrahydrofuran (THF) at 80–90°C . Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields . Post-synthesis purification often employs column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane).

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

- High-Performance Liquid Chromatography (HPLC): To confirm purity (>95% by area normalization).

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions (e.g., dimethylamino group at C6 and methyl at C2) .

- Fourier-Transform Infrared Spectroscopy (FT-IR): Identification of boronic acid B–O and B–C stretching vibrations (1,350–1,310 cm⁻¹ and 1,450–1,410 cm⁻¹, respectively) .

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (calculated: ~193.02 g/mol).

Q. What solvents are optimal for handling this boronic acid in cross-coupling reactions?

Polar aprotic solvents like dimethylformamide (DMF) or THF are preferred due to their ability to stabilize boronic acids and enhance reaction rates. For aqueous compatibility (e.g., Suzuki-Miyaura reactions), mixtures of water with dioxane or ethanol (1:1 v/v) are common. Solubility in DMSO (>50 mg/mL) facilitates stock solution preparation for biological assays .

Advanced Research Questions

Q. How does the dimethylamino substituent influence reactivity in Suzuki-Miyaura couplings?

The electron-donating dimethylamino group at C6 increases electron density on the pyridine ring, potentially accelerating transmetalation steps in palladium-catalyzed reactions. However, steric hindrance from the methyl group at C2 may reduce coupling efficiency with bulky aryl halides. Optimization of catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) and base (e.g., K₂CO₃ vs. Cs₂CO₃) is critical for yield improvement .

Q. What strategies mitigate protodeboronation during cross-coupling?

Protodeboronation (B–OH formation) is minimized by:

- Using anhydrous solvents and degassed reaction mixtures.

- Adding stabilizing agents like neocuproine or lowering reaction temperatures (<60°C).

- Employing aryl triflates instead of bromides to reduce reaction time .

Q. Can this compound act as a ligand in asymmetric catalysis?

The boronic acid moiety and pyridine nitrogen enable coordination to transition metals (e.g., Cu or Rh). For example, in β-borylation of α,β-unsaturated carbonyls, the dimethylamino group may enhance enantioselectivity by modulating steric and electronic environments. Screening chiral auxiliaries (e.g., BINOL derivatives) is recommended .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.